5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Physicochemical profiling Drug-likeness ADME prediction

5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative distinguished by a 3-(trifluoromethyl)phenyl substituent at the N1 position of the pyrazole ring. The compound carries both a 5-amino group and a 4-carboxamide moiety, placing it within the broadly studied 5-amino-1H-pyrazole-4-carboxamide chemotype.

Molecular Formula C11H9F3N4O
Molecular Weight 270.215
CAS No. 1955515-99-7
Cat. No. B2642608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
CAS1955515-99-7
Molecular FormulaC11H9F3N4O
Molecular Weight270.215
Structural Identifiers
SMILESC1=CC(=CC(=C1)N2C(=C(C=N2)C(=O)N)N)C(F)(F)F
InChIInChI=1S/C11H9F3N4O/c12-11(13,14)6-2-1-3-7(4-6)18-9(15)8(5-17-18)10(16)19/h1-5H,15H2,(H2,16,19)
InChIKeyKFYHNFKTUOCIET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide (CAS 1955515-99-7 / 1014020-08-6): Procurement-Grade Overview for Research Use


5-Amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a pyrazole-4-carboxamide derivative distinguished by a 3-(trifluoromethyl)phenyl substituent at the N1 position of the pyrazole ring. The compound carries both a 5-amino group and a 4-carboxamide moiety, placing it within the broadly studied 5-amino-1H-pyrazole-4-carboxamide chemotype. It is supplied at ≥95% purity by Enamine LLC (product EN300-29180) [1] and is stocked by multiple vendors as a research chemical . The compound has been screened in multiple PubChem BioAssay campaigns and is recorded in BindingDB with three distinct target interaction entries: M17 leucyl aminopeptidase (Plasmodium falciparum), aryl hydrocarbon receptor (Human), and nuclear receptor subfamily 1 group I member 2 (PXR, Human) [2]. Its logP of 2.48 (ChemBase-calculated) [1] reflects moderate lipophilicity imparted by the trifluoromethyl group, a property that chemoinformatically distinguishes it from the unsubstituted phenyl analog 5-amino-1-phenyl-1H-pyrazole-4-carboxamide.

Why 5-Amino-1-[3-(Trifluoromethyl)phenyl]-1H-Pyrazole-4-Carboxamide Cannot Be Interchanged with Generic Pyrazole-4-Carboxamide Analogs


Within the 5-amino-1H-pyrazole-4-carboxamide scaffold, substitution on the N1-phenyl ring is a primary driver of lipophilicity, target engagement, and selectivity profile. The 3-trifluoromethylphenyl derivative exhibits a calculated logP of 2.48 [1], compared with 0.82 for the unsubstituted phenyl analog 5-amino-1-phenyl-1H-pyrazole-4-carboxamide [2]—a difference of 1.66 logP units. This substantial increase in lipophilicity alters membrane permeability and protein-binding characteristics. Furthermore, the 3-CF₃ substitution pattern determines the compound's interaction profile across biological targets: it displays a moderate Plasmodium falciparum M17 leucyl aminopeptidase IC₅₀ of 44.5 µM [3], a moderate human AhR EC₅₀ of 12.5 µM [3], and a clean human PXR profile (EC₅₀ >116 µM) [3]. Generic substitution with a non-trifluoromethyl analog or a positional isomer (e.g., 4-CF₃-phenyl) would yield different physicochemical parameters and target-interaction signatures, making simple interchange scientifically unsound. The evidence below quantifies these differentiation dimensions.

Quantitative Differentiation Evidence for 5-Amino-1-[3-(Trifluoromethyl)phenyl]-1H-Pyrazole-4-Carboxamide vs. Closest Analogs


Lipophilicity (logP) Comparison: 3-CF₃-Phenyl Derivative vs. Unsubstituted Phenyl Analog

The 3-(trifluoromethyl)phenyl substituent at N1 increases the calculated logP by approximately 1.66 units relative to the unsubstituted phenyl analog. The target compound has a ChemBase-calculated logP of 2.48 [1], whereas 5-amino-1-phenyl-1H-pyrazole-4-carboxamide has a ChemBase-calculated logP of 0.82 [2]. This difference of approximately 1.66 logP units is chemically consistent with the known Hansch π-value of the CF₃ substituent (~0.88–1.07 for aromatic systems, with meta-substitution contributing additively).

Physicochemical profiling Drug-likeness ADME prediction

Plasmodium falciparum M17 Leucyl Aminopeptidase Inhibition: Target Compound vs. Benchmark Inhibitor Bestatin

The target compound inhibits Plasmodium falciparum M17 leucyl aminopeptidase (PfA-M17) with an IC₅₀ of 44.5 µM (4.45 × 10⁴ nM) as determined in a high-throughput screening assay at the Southern Research Molecular Libraries Screening Center [1]. The benchmark inhibitor bestatin exhibits a Ki of 400 nM (0.4 µM) on recombinant PfA-M17 [2]. While bestatin is approximately 100-fold more potent, the target compound represents a structurally distinct pyrazole-4-carboxamide scaffold with activity against this validated antimalarial target. No comparable PfA-M17 inhibition data are available for the unsubstituted phenyl analog or other N1-phenyl pyrazole-4-carboxamides, making direct within-class comparison currently unavailable.

Antimalarial drug discovery Aminopeptidase inhibition Target-based screening

Aryl Hydrocarbon Receptor (AhR) Agonist Activity: Moderate Potency Differentiated from High-Potency Indirubins

The target compound activates the human aryl hydrocarbon receptor (AhR) with an EC₅₀ of 12.5 µM (1.25 × 10⁴ nM), as measured in a cell-based reporter assay from The Scripps Research Institute Molecular Screening Center [1]. This places it in a moderate-activity range, approximately 125-fold less potent than the endogenous AhR agonist indirubin, which shows an EC₅₀ of approximately 100 nM (1 × 10⁻⁷ M) in a hepatoma cell reporter system [2]. The moderate AhR activity of this pyrazole-4-carboxamide distinguishes it from potent AhR ligands (e.g., dioxins, indirubins) and may be advantageous for applications where attenuated AhR modulation is desired, such as in immunomodulatory or metabolic research contexts.

Aryl hydrocarbon receptor Toxicology screening Immunomodulation

Pregnane X Receptor (PXR) Activation: Negative Selectivity Advantage Over the Prototypical Activator Rifampicin

The target compound exhibits negligible activation of human PXR (pregnane X receptor, NR1I2), with an EC₅₀ exceeding 116 µM (>1.16 × 10⁵ nM) in a cell-based reporter assay from The Scripps Research Institute Molecular Screening Center [1]. In contrast, the prototypical PXR activator rifampicin shows an EC₅₀ of approximately 1.4–2 µM in HepG2-based reporter assays [2]. This >58-fold selectivity window suggests that the target compound does not meaningfully engage PXR at concentrations relevant to most biological screening contexts, implying a lower potential for PXR-mediated CYP3A4 induction and drug-drug interaction liability compared to PXR-active scaffolds.

Drug-drug interaction CYP induction Nuclear receptor profiling

Commercial Availability and Purity: 3-CF₃-Phenyl Derivative vs. Unsubstituted Phenyl Analog

Both the target compound and its unsubstituted phenyl analog are commercially available at ≥95% purity. The target compound is supplied by Enamine LLC (product EN300-29180) at 95% purity [1], while the unsubstituted phenyl analog (CAS 50427-77-5) is also available at ≥95% purity from multiple vendors [2]. For procurement purposes, the key differentiation is the functional utility conferred by the trifluoromethyl group (cf. Evidence Items 1–4 above) rather than a purity advantage per se.

Procurement Chemical sourcing Building block quality

Recommended Research and Procurement Scenarios for 5-Amino-1-[3-(Trifluoromethyl)phenyl]-1H-Pyrazole-4-Carboxamide


Antimalarial Drug Discovery: PfA-M17 Aminopeptidase Inhibitor Scaffold Exploration

The compound's documented inhibition of Plasmodium falciparum M17 leucyl aminopeptidase (IC₅₀ = 44.5 µM) [1] makes it a viable starting scaffold for antimalarial medicinal chemistry campaigns. Its pyrazole-4-carboxamide core is amenable to parallel derivatization at multiple positions, enabling exploration of structure-activity relationships around this validated antimalarial target. The moderate lipophilicity (logP 2.48) [2] provides a starting point for property-guided optimization toward improved potency and selectivity over human aminopeptidases.

Drug Metabolism and Safety Profiling: PXR-Clean Chemical Probe

The compound's clean PXR profile (EC₅₀ >116 µM) [3] qualifies it as a candidate for studies where minimizing PXR-mediated CYP3A4 induction is critical. Researchers designing chemical probes or lead series can use this compound as a 'PXR-negative' benchmark within the pyrazole-4-carboxamide class, or as a core scaffold for building libraries where drug-drug interaction liability needs to be proactively managed.

AhR Biology Tool Compound: Moderate Agonist for Immunometabolic Research

With an AhR EC₅₀ of 12.5 µM [4], this compound occupies a moderate-activity niche distinct from high-potency AhR agonists such as indirubin (EC₅₀ ~100 nM) [5]. This makes it potentially useful as a tool for probing AhR-dependent pathways in immunology, metabolic regulation, and toxicology where partial or moderate receptor activation is mechanistically informative and high-potency agonists may produce confounding toxicity.

Diversity-Oriented Synthesis and Chemical Library Construction

The 5-amino-1H-pyrazole-4-carboxamide core is a recognized building block for heterocyclic synthesis, capable of participating in cyclization, acylation, and condensation reactions to generate polyfunctionalized heterocycles [6]. The 3-CF₃-phenyl substituent introduces enhanced lipophilicity and the potential for fluorine-mediated interactions (e.g., orthogonal multipolar interactions with protein binding pockets) compared to unsubstituted phenyl analogs. This makes the compound a valuable diversification point for synthesizing focused libraries with modulated physicochemical properties.

Quote Request

Request a Quote for 5-amino-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.